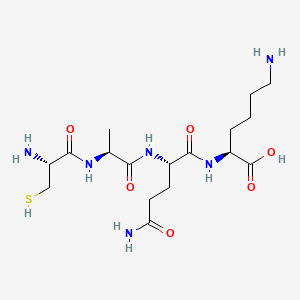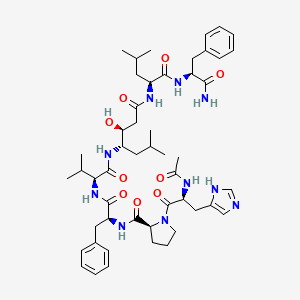
Renin inhibitor peptide,rat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Renin inhibitor peptide, rat, is a bioactive peptide known for its ability to inhibit the activity of renin, an enzyme involved in the regulation of blood pressure through the renin-angiotensin-aldosterone system. This peptide has garnered significant interest due to its potential therapeutic applications in managing hypertension and related cardiovascular diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of renin inhibitor peptides typically involves solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then added one by one in a specific sequence, using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of renin inhibitor peptides involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Additionally, advanced purification techniques, including preparative high-performance liquid chromatography and lyophilization, are employed to obtain the final product in a stable and usable form.
化学反应分析
Types of Reactions
Renin inhibitor peptides undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to enhance stability or activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Renin inhibitor peptides have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their role in regulating the renin-angiotensin-aldosterone system and their effects on blood pressure.
Medicine: Explored as potential therapeutic agents for treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals with antihypertensive properties.
作用机制
Renin inhibitor peptides exert their effects by binding to the active site of renin, thereby preventing the enzyme from converting angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. As a result, blood pressure is lowered, and the risk of cardiovascular events is reduced.
相似化合物的比较
Similar Compounds
Angiotensin-converting enzyme inhibitors: These compounds inhibit the conversion of angiotensin I to angiotensin II.
Angiotensin II receptor blockers: These compounds block the binding of angiotensin II to its receptors.
Direct renin inhibitors: These compounds, like aliskiren, directly inhibit the activity of renin.
Uniqueness
Renin inhibitor peptides are unique in their ability to directly inhibit renin, the first and rate-limiting enzyme in the renin-angiotensin-aldosterone system. This direct inhibition offers a targeted approach to managing hypertension, potentially reducing the risk of side effects associated with other antihypertensive therapies.
属性
分子式 |
C50H72N10O9 |
|---|---|
分子量 |
957.2 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H72N10O9/c1-29(2)21-36(42(62)26-43(63)55-38(22-30(3)4)46(65)57-37(45(51)64)23-33-15-10-8-11-16-33)56-49(68)44(31(5)6)59-47(66)39(24-34-17-12-9-13-18-34)58-48(67)41-19-14-20-60(41)50(69)40(54-32(7)61)25-35-27-52-28-53-35/h8-13,15-18,27-31,36-42,44,62H,14,19-26H2,1-7H3,(H2,51,64)(H,52,53)(H,54,61)(H,55,63)(H,56,68)(H,57,65)(H,58,67)(H,59,66)/t36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |
InChI 键 |
MMZOSDMFRSWCAY-NYANOEKCSA-N |
手性 SMILES |
CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)C |
规范 SMILES |
CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)

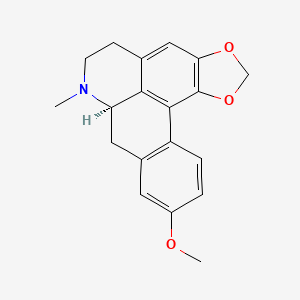
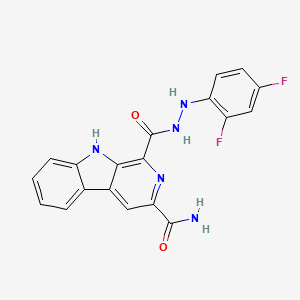
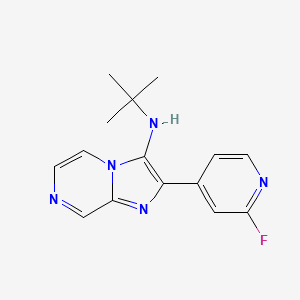

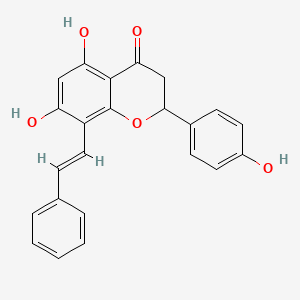
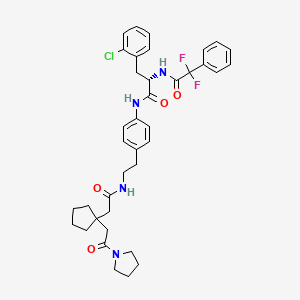
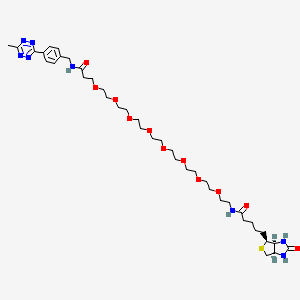

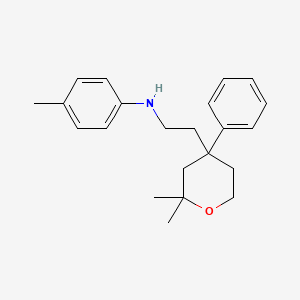
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
